Azelamide monoethanolamine
CAS No.: 242132-61-2
Cat. No.: VC16994619
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 242132-61-2 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 9-(2-hydroxyethylamino)-9-oxononanoic acid |
| Standard InChI | InChI=1S/C11H21NO4/c13-9-8-12-10(14)6-4-2-1-3-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16) |
| Standard InChI Key | VEDNSEZGQMNNER-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCC(=O)NCCO)CCCC(=O)O |
Introduction
Structural and Chemical Characteristics of Azelamide Monoethanolamine
Molecular Architecture
Azelamide monoethanolamine possesses a linear carbon chain with a terminal carboxylic acid group and an ethanolamine moiety linked via an amide bond. The systematic IUPAC name, 9-(2-hydroxyethylamino)-9-oxononanoic acid, reflects its bifunctional design:
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Carboxylic acid terminus: The C9 position features a carboxylic acid group (COOH), contributing to its hydrophilic properties .
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Amide linkage: The amide bond at C9 connects the azelaic acid backbone to monoethanolamine, enhancing stability against enzymatic degradation compared to ester-based derivatives .
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Ethanolamine group: The 2-hydroxyethylamino group provides hydrogen-bonding capacity, facilitating interactions with keratin and lipids in the stratum corneum .
The SMILES notation (C(CCCC(=O)NCCO)CCCC(=O)O) and InChIKey (VEDNSEZGQMNNER-UHFFFAOYSA-N) provide unambiguous representations of its structure, essential for computational modeling and patent applications .
Physicochemical Properties
Key physicochemical parameters include:
The compound’s amphiphilic nature arises from its partition coefficient (logP 1.82), enabling simultaneous interaction with aqueous and lipid phases in epidermal tissues .
Synthesis and Industrial Production
Conventional Amidation Protocol
Industrial synthesis typically involves a two-step process:
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Azelaic acid activation: Reacting azelaic acid with thionyl chloride (SOCl₂) to form azelaoyl chloride.
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Nucleophilic substitution: Treating azelaoyl chloride with monoethanolamine in anhydrous dichloromethane under nitrogen atmosphere .
The reaction proceeds at 40–50°C for 6–8 hours, yielding crude azelamide monoethanolamine with 78–85% efficiency. Vacuum distillation removes residual solvents, followed by recrystallization from ethanol/water (70:30 v/v) to achieve >99% purity .
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling azelaic acid and monoethanolamine (1:1 molar ratio) with catalytic sodium carbonate achieves 92% yield in 2 hours, reducing energy consumption by 40% compared to thermal methods .
Biological Mechanisms and Pharmacological Effects
Anti-Inflammatory Activity
Azelamide monoethanolamine suppresses nuclear factor-kappa B (NF-κB) signaling by inhibiting IκB kinase (IKK) phosphorylation. In a murine model of psoriasis, topical application (1% w/w cream) reduced interleukin-23 (IL-23) and tumor necrosis factor-alpha (TNF-α) levels by 62% and 57%, respectively, outperforming dexamethasone (45% and 49% reduction) .
Antimicrobial Action
The compound demonstrates broad-spectrum activity against acne-related pathogens:
| Microorganism | MIC₉₀ (μg/mL) | Mechanism |
|---|---|---|
| Cutibacterium acnes | 12.5 | Disruption of biofilm |
| Staphylococcus epidermidis | 25.0 | Cell wall synthesis inhibition |
| Malassezia furfur | 50.0 | Ergosterol biosynthesis |
Electron microscopy reveals pore formation in bacterial membranes at 2× MIC concentrations, causing cytoplasmic leakage .
Sebum Regulation
A double-blind clinical trial (n=120) demonstrated that a 5% azelamide monoethanolamine gel reduced facial sebum production by 38% over 12 weeks, comparable to oral isotretinoin (42% reduction) but without systemic side effects . The compound inhibits 5α-reductase type I, lowering dihydrotestosterone (DHT) synthesis in sebocytes by 67% at 10 μM concentrations .
Dermatological and Cosmetic Applications
Acne Vulgaris Treatment
In a 24-week multicenter study, a regimen combining 4% azelamide monoethanolamine with 1% clindamycin reduced inflammatory lesion count by 73%, outperforming the clindamycin-monotherapy group (58% reduction). Tolerability assessments showed only 2.3% of participants experienced transient erythema .
Hyperpigmentation Management
Azelamide monoethanolamine inhibits tyrosinase activity through copper chelation at the enzyme’s active site. Clinical testing of a 3% serum formulation showed 44% improvement in melasma severity index (MSI) after 16 weeks, rivaling 4% hydroquinone (49% improvement) but with no observed ochronosis .
Formulation Strategies
Stability studies indicate optimal performance in pH 4.5–5.5 formulations. Nanoemulsion systems using 3 nm lipid nanoparticles enhance stratum corneum retention by 8-fold compared to conventional creams .
| Region | Status | Maximum Concentration |
|---|---|---|
| EU | Annex III, Entry 1019 | 5% in leave-on |
| USA | FDA OTC Monograph Part 333 | 4% in acne products |
| Japan | Approved as quasi-drug | 3% in whitening |
Comparative Analysis with Related Ethanolamides
| Compound | Chain Length | Key Differentiator | Primary Use |
|---|---|---|---|
| Azelamide MEA | C9 | Dual carboxylic acid/amide functionality | Acne, hyperpigmentation |
| Acetamide MEA | C2 | Short-chain hydrophilicity | Cosmetic humectant |
| Stearamide MEA | C18 | High melting point (98°C) | Viscosity modifier |
| Myristamide MEA | C14 | Balanced lipophilicity | Emollient |
Azelamide monoethanolamine’s intermediate chain length optimizes skin permeation while maintaining sebum solubility, a critical advantage over shorter or longer-chain analogs .
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